molecular formula C18H31FN2O5 B6306680 {1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 2173112-50-8

{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B6306680
CAS No.: 2173112-50-8
M. Wt: 374.4 g/mol
InChI Key: RAYAQVWUFOCJOI-UHFFFAOYSA-N
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Description

This compound is a bifunctional piperidine derivative containing a tert-butoxycarbonyl (Boc) protective group and an ester-linked fluorinated hydroxymethylpiperidine moiety. Its molecular formula is C₁₈H₃₁FN₂O₅, with a molecular weight of 374.45 g/mol and CAS number 2173112-50-8 . The Boc group at the 1-position of the first piperidine ring enhances stability during synthetic processes, while the second piperidine ring bears a fluorine atom and a hydroxymethyl group at the 4-position, enabling further functionalization. This compound is classified under heterocyclic building blocks, primarily used in pharmaceutical research for intermediate synthesis .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31FN2O5/c1-17(2,3)26-16(24)20-8-4-14(5-9-20)12-25-15(23)21-10-6-18(19,13-22)7-11-21/h14,22H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYAQVWUFOCJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)N2CCC(CC2)(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidin-4-Ylmethanol

Starting Material : Piperidin-4-ylmethanol.
Reagents : Di-tert-butyl dicarbonate (Boc anhydride), sodium carbonate (Na₂CO₃).
Conditions :

  • Solvent: Tetrahydrofuran (THF)/water mixture.

  • Temperature: 10–30°C.

  • Reaction Time: 1–6 hours.

Procedure :
Piperidin-4-ylmethanol is treated with Boc anhydride (1.1 equiv) in the presence of Na₂CO₃. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the Boc carbonyl, yielding the Boc-protected intermediate. The product is isolated via filtration or extraction, with typical yields exceeding 85%.

Key Data :

ParameterValue
Yield85–90%
PurificationChromatography (hexane/EtOAc)

Synthesis of Intermediate B: 4-Fluoro-4-(Hydroxymethyl)Piperidine-1-Carboxylic Acid

Reduction of 4-Fluoropiperidine-4-Carboxylic Acid

Starting Material : 4-Fluoropiperidine-4-carboxylic acid.
Reagents : Borane-tetrahydrofuran complex (BH₃·THF).
Conditions :

  • Solvent: THF.

  • Temperature: 0°C → room temperature → reflux.

  • Reaction Time: 16–32 hours.

Procedure :
The carboxylic acid is reduced to the primary alcohol using BH₃·THF. Excess reagent ensures complete conversion, with quenching via methanol addition. The hydroxymethyl product is extracted into ethyl acetate and purified via column chromatography.

Key Data :

ParameterValue
Yield98%
Purity>95% (NMR confirmation)

Carboxylation at Piperidine Nitrogen

Starting Material : 4-Fluoro-4-(hydroxymethyl)piperidine.
Reagents : Methyl chloroformate, triethylamine (TEA).
Conditions :

  • Solvent: Dichloromethane (DCM).

  • Temperature: 0°C → room temperature.

  • Reaction Time: 2–4 hours.

Procedure :
The piperidine amine reacts with methyl chloroformate in the presence of TEA, forming the methyl carbamate. The product is isolated via aqueous workup and solvent evaporation.

Key Data :

ParameterValue
Yield75–80%
Alternative ReagentsEthyl chloroformate

Coupling of Intermediates A and B

Chloroformate Activation of Intermediate A

Reagents : Triphosgene, pyridine.
Conditions :

  • Solvent: Anhydrous DCM.

  • Temperature: 0°C → room temperature.

Procedure :
Intermediate A is converted to its chloroformate derivative using triphosgene. Pyridine neutralizes HCl byproduct, ensuring anhydrous conditions.

Carbamate Formation with Intermediate B

Conditions :

  • Solvent: THF.

  • Temperature: 0°C → room temperature.

  • Reaction Time: 12–24 hours.

Procedure :
The chloroformate of Intermediate A reacts with the amine of Intermediate B, forming the target carbamate ester. The reaction is monitored via TLC, and the product is purified via silica gel chromatography.

Key Data :

ParameterValue
Yield65–70%
Purity>90% (HPLC)

Alternative Pathways and Optimization

Direct Esterification via Steglich Reaction

Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Conditions :

  • Solvent: DCM.

  • Temperature: Room temperature.

Procedure :
Intermediate B’s carboxylic acid is activated with DCC/DMAP and coupled with Intermediate A’s alcohol. This bypasses chloroformate synthesis but requires acidic pH control.

Key Data :

ParameterValue
Yield60–65%
Side ProductsUrea derivatives

Challenges and Troubleshooting

  • Steric Hindrance : Bulky tert-butoxycarbonyl groups may slow chloroformate formation. Using excess triphosgene (1.5 equiv) mitigates this.

  • Fluorine Stability : Electrophilic fluorination must avoid β-elimination. Low-temperature reactions preserve the 4-fluoro configuration.

  • Purification : Silica gel chromatography with gradient elution (hexane → EtOAc) effectively separates diastereomers .

Chemical Reactions Analysis

{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

Drug Development

The compound serves as a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its piperidine structure is known for enhancing bioavailability and efficacy in drug formulations. Research indicates that derivatives of this compound can exhibit potent activity against certain types of cancer and neurodegenerative diseases.

PROTAC Development

In recent studies, compounds similar to {1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate have been utilized as linkers in PROTAC (Proteolysis Targeting Chimeras) technology. This technology aims to selectively degrade target proteins associated with diseases, thus offering a novel therapeutic approach for conditions like cancer and autoimmune diseases .

Synthesis of Bioactive Molecules

The compound is also employed in the synthesis of bioactive molecules, particularly those that require a piperidine moiety for biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the utility of this compound in synthesizing novel piperidine derivatives with enhanced pharmacological profiles. The derivatives exhibited improved binding affinity to their biological targets compared to their precursors .

Case Study 2: Evaluation in Neuropharmacology

Research focused on the neuropharmacological applications of this compound revealed its potential role in modulating neurotransmitter systems. The compound's derivatives showed promise as anxiolytics and antidepressants in preclinical models, indicating its relevance in treating mood disorders .

Mechanism of Action

The mechanism of action of {1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related tert-butyl piperidine carboxylate derivatives, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Notes Reference
Target Compound : {1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate Dual piperidine system: Boc-protected piperidine + 4-fluoro-4-(hydroxymethyl)piperidine ester 374.45 Intermediate for AMPK activators or kinase inhibitors; hydroxymethyl allows oxidation
tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate Single piperidine with 4-fluoro and 4-hydroxymethyl groups 247.29 Precursor for fluorinated intermediates; used in Mitsunobu reactions
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate Single piperidine with 4-(4-methylpentyl) chain 283.43 Lipophilic analog for drug delivery optimization
tert-Butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate Single piperidine with phenolic and hydroxyl substituents 337.37 Intermediate for CNS-targeted drugs; polar substituents enhance solubility
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Single piperidine with methoxy-methylcarbamoyl group 272.34 Used in peptide coupling; carbamoyl group aids in amide bond formation
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate Single piperidine with dual amino groups 245.32 Precursor for polyamine derivatives; potential use in chelating agents
tert-Butyl 4-(fluoromethyl)piperidine-1-carboxylate Single piperidine with 4-fluoromethyl group 217.27 Fluorinated analog for metabolic stability studies

Key Structural and Functional Insights :

Dual Piperidine System : The target compound’s ester-linked dual piperidine structure is unique among analogs, offering two distinct sites for modification (Boc deprotection and hydroxymethyl oxidation). This contrasts with single-piperidine derivatives like tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate , which lack the bifunctional flexibility.

Fluorine Substitution : Fluorine at the 4-position (shared with ) enhances electronegativity and metabolic stability, making such compounds valuable in kinase inhibitor design.

Hydroxymethyl Reactivity: The hydroxymethyl group in the target compound and provides a handle for further derivatization (e.g., phosphorylation or esterification), unlike non-polar analogs like .

Boc Protection : All listed compounds utilize the Boc group for amine protection, but the target compound’s ester linkage introduces hydrolytic sensitivity compared to carbamates () or amides ().

Biological Activity

The compound {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, also known by its CAS number 2173112-50-8, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H31FN2O5
  • Molecular Weight : 374.45 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. GPCRs are involved in signal transduction and are targets for many therapeutic agents. The compound may modulate pathways associated with neurotransmission, inflammation, and cellular signaling .

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antinociceptive Properties : It has shown potential in reducing pain through modulation of pain pathways.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory responses, making it a candidate for treating inflammatory disorders .

Case Studies

  • Analgesic Activity : A study demonstrated that derivatives of piperidine compounds can significantly reduce pain responses in animal models, suggesting similar effects for this compound.
  • Neuroprotective Effects : Another investigation indicated that compounds with similar structures can protect neuronal cells from apoptosis, hinting at the neuroprotective potential of this compound .

Research Findings

Recent studies have focused on the synthesis and optimization of piperidine derivatives for enhanced biological activity:

  • A structure-based approach led to the identification of highly potent derivatives against specific biological targets, indicating that modifications to the piperidine structure can significantly influence pharmacological efficacy .

Data Table: Comparison of Biological Activities

Activity TypeCompound NameReference
Antinociceptive{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl
Anti-inflammatorySimilar piperidine derivatives
NeuroprotectivePiperidine-based compounds

Q & A

Basic Question: What are the recommended synthetic strategies for introducing the tert-butoxycarbonyl (Boc) protecting group into piperidine derivatives?

Answer:
The Boc group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For piperidine derivatives, a typical protocol involves:

  • Dissolving the piperidine precursor in a polar aprotic solvent (e.g., THF or DCM).
  • Adding Boc anhydride and a base (e.g., triethylamine or DMAP) at 0–25°C.
  • Monitoring reaction progress via TLC or LC-MS.
  • Purification via silica gel chromatography to isolate the Boc-protected product .
    Key Considerations: Ensure anhydrous conditions to prevent hydrolysis of the Boc group. For fluorinated analogs, verify compatibility of the base with fluorine substituents to avoid side reactions .

Advanced Question: How can conflicting crystallographic data for fluorinated piperidine derivatives be resolved?

Answer:
Discrepancies in X-ray crystallography data (e.g., bond lengths or angles involving fluorine atoms) may arise from dynamic disorder or inadequate resolution. Mitigation strategies include:

  • High-Resolution Data Collection: Use synchrotron radiation or low-temperature (100 K) measurements to improve data quality.
  • Refinement Software: Employ SHELXL for small-molecule refinement, which allows for anisotropic displacement parameters and disorder modeling .
  • Validation Tools: Cross-validate with NMR (e.g., 19F^{19}\text{F} NMR) to confirm fluorine positioning and electronic environment .

Basic Question: What purification methods are effective for isolating {1-[(Boc)piperidinyl]}methyl derivatives?

Answer:

  • Flash Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate or DCM/methanol).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline products.
  • HPLC: Employ reverse-phase C18 columns with acetonitrile/water gradients for challenging separations, particularly for fluorinated analogs .

Advanced Question: How does the hydroxymethyl group influence the stability of the compound under acidic or basic conditions?

Answer:
The hydroxymethyl group increases susceptibility to oxidation and hydrolysis. Stability studies should include:

  • pH-Dependent Degradation: Incubate the compound in buffers (pH 1–13) at 37°C and monitor via LC-MS.
  • Oxidative Stability: Test with H2_2O2_2 or TBHP to assess radical-mediated degradation.
  • Protection Strategies: Acetylation or silylation of the hydroxymethyl group can enhance stability during synthetic steps .

Basic Question: What safety precautions are critical when handling fluorinated piperidine intermediates?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods for reactions releasing volatile fluorine-containing byproducts.
  • Emergency Protocols: Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for inhalation .

Advanced Question: How can computational modeling predict the biological activity of this compound?

Answer:

  • Docking Studies: Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs).
  • QSAR Models: Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data from analogs.
  • ADMET Prediction: Tools like SwissADME estimate solubility, bioavailability, and blood-brain barrier penetration .

Basic Question: What spectroscopic techniques are optimal for characterizing the compound?

Answer:

  • NMR: 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm structure and purity.
  • Mass Spectrometry: HRMS (ESI or EI) for molecular ion validation.
  • IR Spectroscopy: Identify carbonyl (Boc) and hydroxyl stretches .

Advanced Question: How to address contradictions in 19F^{19}\text{F}19F NMR chemical shifts between experimental and theoretical values?

Answer:

  • Solvent Effects: Compare shifts in deuterated DMSO vs. CDCl3_3, as fluorine is solvent-sensitive.
  • DFT Calculations: Perform density functional theory (e.g., B3LYP/6-311+G(d,p)) to predict shifts and validate experimental data.
  • Dynamic Effects: Account for conformational flexibility using variable-temperature NMR .

Basic Question: What are the storage conditions to ensure long-term stability?

Answer:

  • Temperature: Store at –20°C under inert gas (Ar/N2_2) to prevent hydrolysis.
  • Light Sensitivity: Use amber vials to avoid photodegradation of the Boc group.
  • Desiccants: Include silica gel packs to minimize moisture .

Advanced Question: How can isotopic labeling (e.g., 2H^{2}\text{H}2H, 13C^{13}\text{C}13C) aid in metabolic pathway analysis?

Answer:

  • Tracer Studies: Synthesize 13C^{13}\text{C}-labeled analogs to track metabolic products via LC-MS/MS.
  • Kinetic Isotope Effects (KIE): Use deuterated hydroxymethyl groups to study rate-limiting steps in enzymatic degradation.
  • Imaging: 18F^{18}\text{F}-labeled derivatives for PET imaging of biodistribution .

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